![molecular formula C17H12Cl2N4O B1219643 alpha-Hydroxytriazolam CAS No. 37115-45-0](/img/structure/B1219643.png)
alpha-Hydroxytriazolam
Overview
Description
Synthesis Analysis
Alpha-Hydroxytriazolam can be synthesized through chemical oxidation of triazolam, among other methods. A simple, one-step chemical oxidation has been developed to convert diazepam to temazolam and triazolam to its 4-hydroxy analogue, indicating the feasibility of obtaining this compound via similar oxidation processes. The synthesis process showcases the adaptability and effectiveness of chemical modifications in producing significant metabolites of benzodiazepines, which retain or vary in activity compared to the parent compound (Gall, Kamdar, & Collins, 1978).
Molecular Structure Analysis
The molecular structure of this compound, like its parent compound triazolam, includes a triazolo ring that distinguishes it from other benzodiazepines. Its structure has been analyzed through various spectroscopic methods, contributing to the understanding of its pharmacological effects. The presence of the hydroxy group significantly affects its pharmacokinetic properties, such as solubility and metabolism.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including conjugation and further oxidation. Its chemical properties, such as reactivity with different biochemical molecules, influence its metabolism and excretion patterns. For instance, the urinary excretion profiles of this compound have been studied, showing rapid excretion rates and the influence of metabolic pathways on its detection in biological samples (Tsujikawa et al., 2005).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline form, are crucial for its identification and quantification in research and forensic analyses. These properties also influence its absorption, distribution, metabolism, and excretion (ADME) profile, affecting its pharmacological and toxicological effects.
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and interaction with biological molecules, define the pharmacokinetics and pharmacodynamics of this compound. Its interactions with enzymes, such as those involved in the cytochrome P450 system, play a significant role in its metabolism and the formation of further metabolites. Research has shown that specific isoforms of cytochrome P450, such as CYP3A, are involved in the biotransformation of triazolam, indicating a similar metabolic pathway for this compound (Perloff et al., 2000).
Scientific Research Applications
Urinary Excretion Profiles
Research by Tsujikawa et al. (2005) focused on the urinary excretion profiles of α-hydroxytriazolam (α-OHTRZ) in humans. This study found that α-OHTRZ was rapidly excreted, primarily within 12 hours after ingestion, and was detectable in higher concentrations than another major metabolite, 4-hydroxytriazolam (Tsujikawa et al., 2005). Lin et al. (2005) also examined the urinary excretion of α-hydroxytriazolam, finding that its peak excretion occurs approximately 5-10 hours following drug intake, with detectable levels present for up to 35 hours post-consumption (Lin et al., 2005).
Detection in Biological Samples
Sun et al. (2010) developed a method for determining α-hydroxytriazolam in guinea pig hair using liquid chromatography-tandem mass spectrometry. This study found that α-hydroxytriazolam was detectable in guinea pig hair for up to a week after administration, with concentrations higher than triazolam itself (Sun et al., 2010).
Analytical Methods for Quantification
Marin et al. (2008) described a method for quantifying α-hydroxytriazolam and other benzodiazepines in various biological samples using liquid chromatography tandem-mass spectrometry (LC-MS/MS). This method was evaluated for its accuracy, precision, and recovery (Marin et al., 2008).
Enzymatic Hydrolysis
Tsujikawa et al. (2004) investigated the optimal conditions for the enzymatic hydrolysis of α-hydroxytriazolam-glucuronide in human urine. They identified β-glucuronidase from Escherichia coli as the most effective for hydrolyzing α-OHTRZ-glucuronide (Tsujikawa et al., 2004).
Pharmacokinetic Studies
Kole et al. (2017) developed a method for determining triazolam and its hydroxy metabolites, including α-hydroxytriazolam, in mouse dried blood spots. This method was applied to pharmacokinetic studies in transgenic mice (Kole et al., 2017).
Mechanism of Action
- By binding to these receptors, alpha-Hydroxytriazolam enhances the inhibitory effect of GABA on neuronal excitability. This results in increased neuronal membrane permeability to chloride ions, leading to hyperpolarization (a less excitable state) and neuronal stabilization .
Target of Action
Mode of Action
Pharmacokinetics
properties
IUPAC Name |
[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4O/c18-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)19)20-8-15-21-22-16(9-24)23(14)15/h1-7,24H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUYWUDMVCLHND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958284 | |
Record name | [8-Chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
37115-45-0 | |
Record name | alpha-Hydroxytriazolam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037115450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [8-Chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-Hydroxytriazolam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-HYDROXYTRIAZOLAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J53Y2M2SAH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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